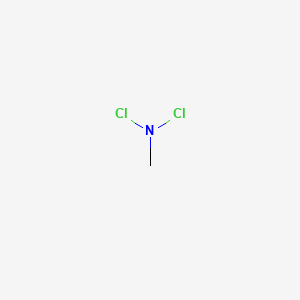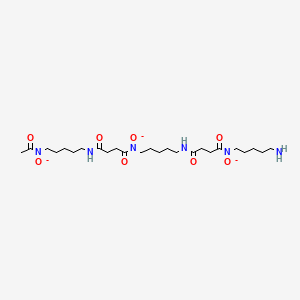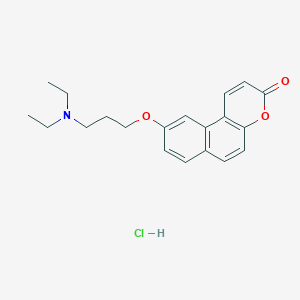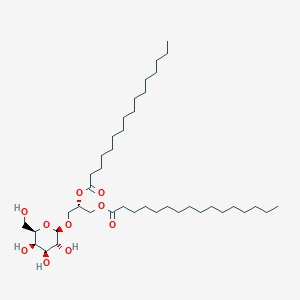
1,2-dipalmitoyl-3-beta-D-galactosyl-sn-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dipalmitoyl-3-beta-D-galactosyl-sn-glycerol is a 1,2-diacyl-3-beta-D-galactosyl-sn-glycerol in which the groups at the 1- and 2-positions are both palmitoyl.
Applications De Recherche Scientifique
Crystal Structure Analysis
1,2-Dipalmitoyl-3-beta-D-galactosyl-sn-glycerol's structural properties have been extensively studied. For instance, Goto et al. (1992) synthesized a mixed-chain triacylglycerol, 1,2-dipalmitoyl-3-acetyl-sn-glycerol, and analyzed its crystal structure. This research contributes to understanding the molecular structure of similar compounds (Goto et al., 1992).
Polymorphic Behavior and Molecular Packing
Kodali et al. (1990) investigated the polymorphic behavior and molecular packing of similar compounds, such as 1,2-dipalmitoyl-3-lauroyl-sn-glycerol (PP12) and 1,2-dipalmitoyl-3-myristoyl-sn-glycerol (PP14), using various techniques including X-ray diffraction and spectroscopy. This research offers insights into the molecular arrangements and stability of such compounds under different conditions (Kodali et al., 1990).
Synthesis and Polymorphism
The synthesis and polymorphism of 1,2-dipalmitoyl-3-acyl-sn-glycerols were studied by Kodali et al. (1984), providing important information on the synthetic methods and polymorphic properties of these compounds, which is essential for their application in various scientific fields (Kodali et al., 1984).
Infrared Characterization and Lamellar Phases
Dluhy et al. (1985) used Fourier transform infrared spectroscopy to characterize the lamellar phases of 1,3-dipalmitoyl-sn-glycero-2-phosphocholine, a positional isomer of similar compounds. This research helps in understanding the molecular interactions and phase transitions in lipid layers, which are crucial for developing lipid-based delivery systems and other applications (Dluhy et al., 1985).
Atomic Resolution Structure Analysis
The atomic resolution structure analysis of the beta' polymorph crystal of a triacylglycerol, such as 1,2-dipalmitoyl-3-myristoyl-sn-glycerol, was conducted by Sato et al. (2001). This type of research provides detailed insights into the molecular structure, which is pivotal for understanding the physical properties and potential applications of these compounds (Sato et al., 2001).
Acyl Migration Studies
Kodali et al. (1990) studied the acyl migration in 1,2-dipalmitoyl-sn-glycerol, a process crucial for understanding the stability and behavior of lipid molecules in different environments. This research is significant for applications in food science, pharmaceuticals, and biochemistry (Kodali et al., 1990).
Surface Properties
Fahey and Small (1986) investigated the surface properties of 1,2-dipalmitoyl-3-acyl-sn-glycerols, which is crucial for understanding the interaction of these molecules with various surfaces and interfaces, a key aspect in developing emulsions, coatings, and drug delivery systems (Fahey & Small, 1986).
Propriétés
Nom du produit |
1,2-dipalmitoyl-3-beta-D-galactosyl-sn-glycerol |
|---|---|
Formule moléculaire |
C41H78O10 |
Poids moléculaire |
731.1 g/mol |
Nom IUPAC |
[(2S)-2-hexadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C41H78O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(43)48-32-34(33-49-41-40(47)39(46)38(45)35(31-42)51-41)50-37(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,38-42,45-47H,3-33H2,1-2H3/t34-,35-,38+,39+,40-,41-/m1/s1 |
Clé InChI |
DFUALJIUMYYHRG-WVRBFPGBSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




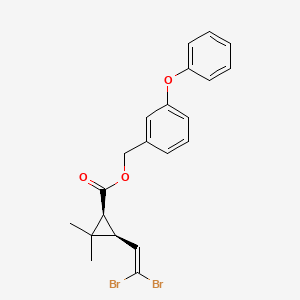

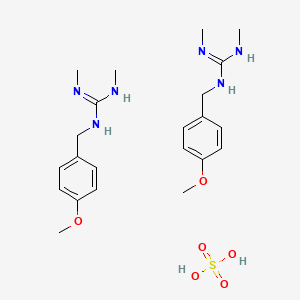
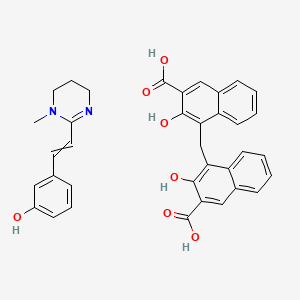
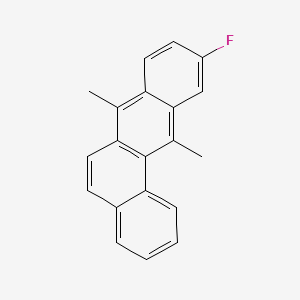

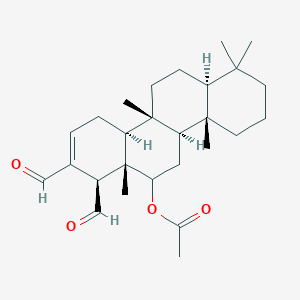

![(2s,4s,5r,6r)-5-Acetamido-4-hydroxy-2-(4-methyl-2-oxo-chromen-7-yl)oxy-6-[(2r)-1,2,3-trihydroxypropyl]tetrahydropyran-2-carboxylic acid](/img/structure/B1201644.png)
